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molecular formula C7H8FNO B161714 5-Fluoro-2-methoxyaniline CAS No. 1978-39-8

5-Fluoro-2-methoxyaniline

Cat. No. B161714
M. Wt: 141.14 g/mol
InChI Key: VYZUBHRSGQAROM-UHFFFAOYSA-N
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Patent
US08741939B2

Procedure details

A mixture of 2-chloro-3-(5-fluoro-2-methoxy-phenyl)-propionaldehyde (crude from above) and thiourea (29.2 g, 0.384 mol) in ethanol (400 mL) was heated to reflux for 15 hours. The solvent was removed and the residue was diluted with dichloromethane (300 mL), sodium hydroxide (10% aqueous solution, 150 mL) and water (200 mL). The aqueous phase was extracted twice with dichloromethane (150 mL). The combined organic layer was washed with water, a saturated aqueous solution of sodium chloride, dried over sodium sulfate, and evaporated to dryness. The crude product was recrystallized from a mixture of ethyl acetate and hexanes to give the pure product (6.5 g, 0.027 mol, 6.2% from 5-fluoro-2-methoxy-phenylamine). ESI-MS m/z calc. 238.1. found 239.2 (M+1)+ 1H NMR (CDCl3): δ 6.90-6.81 (m, 2H), 6.79-6.76 (m, 2H), 4.75 (br, 2H), 3.91 (s, 2H), 3.82 (s, 3H).
Name
2-chloro-3-(5-fluoro-2-methoxy-phenyl)-propionaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC(C[C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[O:13][CH3:14])C=O.[NH2:15]C(N)=S>C(O)C>[F:12][C:10]1[CH:9]=[CH:8][C:7]([O:13][CH3:14])=[C:6]([NH2:15])[CH:11]=1

Inputs

Step One
Name
2-chloro-3-(5-fluoro-2-methoxy-phenyl)-propionaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=O)CC1=C(C=CC(=C1)F)OC
Name
Quantity
29.2 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane (300 mL), sodium hydroxide (10% aqueous solution, 150 mL) and water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with dichloromethane (150 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from a mixture of ethyl acetate and hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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